REACTION_SMILES
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[Br:19][N:20]1[C:21](=[O:22])[CH2:23][CH2:24][C:25]1=[O:26].[CH3:39][CH2:40][OH:41].[CH:42]([Cl:43])([Cl:44])[Cl:45].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]2[c:8]([n:9][c:10](-[c:12]3[s:13][cH:14][cH:15][c:16]3[CH3:17])[o:11]2)[cH:18]1.[N:27]([CH2:28][CH2:29][CH2:30][C:31]#[N:32])=[N:33][CH2:34][CH2:35][CH2:36][C:37]#[N:38]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]2[c:8]([n:9][c:10](-[c:12]3[s:13][cH:14][cH:15][c:16]3[CH2:17][Br:19])[o:11]2)[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccsc1-c1nc2cc([N+](=O)[O-])ccc2o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCCN=NCCCC#N
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc2oc(-c3sccc3CBr)nc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |